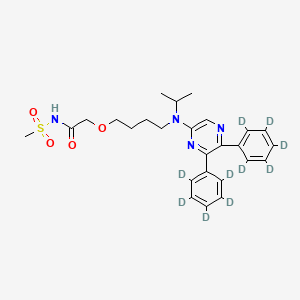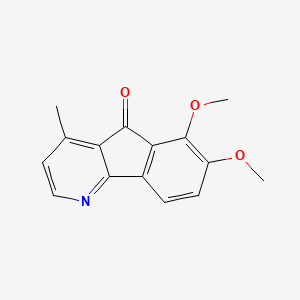
|A-Glucosidase-IN-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
|A-Glucosidase-IN-5 is a compound known for its inhibitory effects on the enzyme alpha-glucosidase. Alpha-glucosidase is an enzyme located in the brush border of the small intestine that catalyzes the hydrolysis of terminal, non-reducing alpha-linked alpha-D-glucose residues to release alpha-D-glucose . Inhibitors of alpha-glucosidase are significant in the management of diabetes as they help in controlling postprandial blood glucose levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of |A-Glucosidase-IN-5 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. Common synthetic routes include:
Enzymatic Hydrolysis: This method involves the use of specific enzymes to hydrolyze substrates, leading to the formation of the desired compound.
Microbial Fermentation: Microorganisms are used to produce the compound through fermentation processes.
Chemical Synthesis: This involves the chemical reaction of specific precursors under controlled conditions to form the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using genetically modified microorganisms. The fermentation broth is then subjected to various purification steps to isolate the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
|A-Glucosidase-IN-5 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product is formed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of aldehydes or ketones, while reduction may result in the formation of alcohols .
Wissenschaftliche Forschungsanwendungen
|A-Glucosidase-IN-5 has a wide range of scientific research applications, including:
Wirkmechanismus
|A-Glucosidase-IN-5 exerts its effects by inhibiting the activity of alpha-glucosidase. The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of alpha-D-glucose residues. This inhibition results in a decrease in the absorption of glucose from the small intestine, thereby helping to control postprandial blood glucose levels . The molecular targets involved include the catalytic residues within the active site of alpha-glucosidase .
Vergleich Mit ähnlichen Verbindungen
|A-Glucosidase-IN-5 can be compared with other alpha-glucosidase inhibitors such as acarbose and miglitol. While all these compounds inhibit alpha-glucosidase, this compound may have unique structural features that contribute to its specific binding affinity and inhibitory potency . Similar compounds include:
Eigenschaften
Molekularformel |
C15H13NO3 |
|---|---|
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
6,7-dimethoxy-4-methylindeno[1,2-b]pyridin-5-one |
InChI |
InChI=1S/C15H13NO3/c1-8-6-7-16-13-9-4-5-10(18-2)15(19-3)12(9)14(17)11(8)13/h4-7H,1-3H3 |
InChI-Schlüssel |
ISWLNLXQUSPKLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=NC=C1)C3=C(C2=O)C(=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


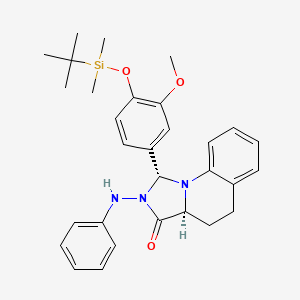
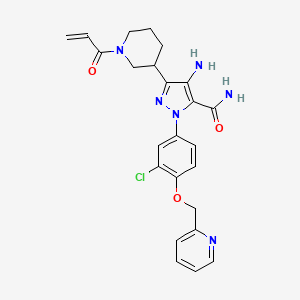
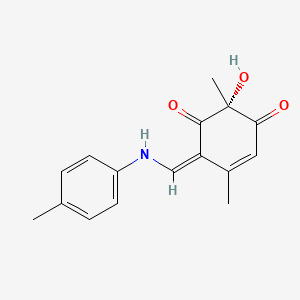

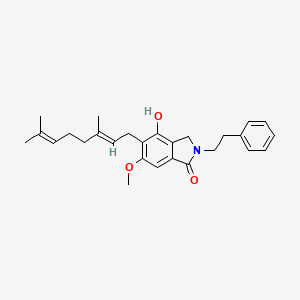
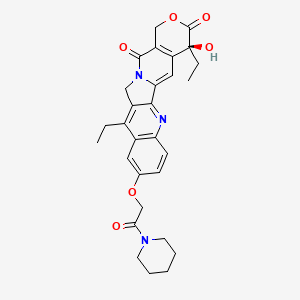
![(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(4-hydroxyphenyl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12419965.png)
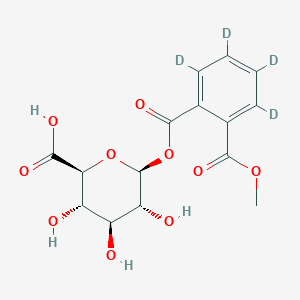
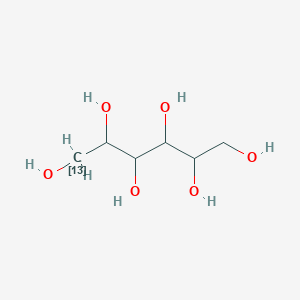
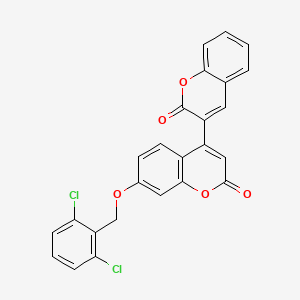
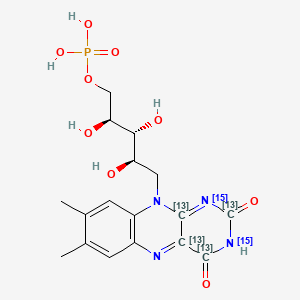
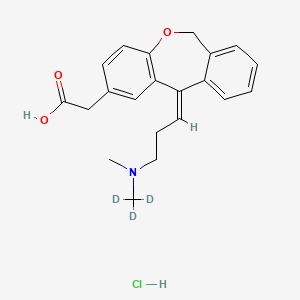
![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7](/img/structure/B12419998.png)
